4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.213 g/mol . It belongs to the class of triazolidine diones, which are known for their diverse chemical and biological properties. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbonyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of ethyl isocyanate with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazolidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can lead to the formation of triazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolidine and triazole derivatives, which can have different chemical and biological properties .
Scientific Research Applications
4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the development of treatments for diseases such as Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
4-Methyl-1,2,4-triazoline-3,5-dione: Used in organic synthesis as a dehydrogenating agent.
4-Benzamido-1-phenyl-1,2,4-triazolidine-3,5-dione: Exhibits different biological activities due to the presence of the benzamido group.
Uniqueness
4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
34873-99-9 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H11N3O2/c1-2-12-9(14)11-13(10(12)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,14) |
InChI Key |
FMAWBQSUVRUERV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)NN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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